molecular formula C21H21ClN4 B4502458 3-(4-Benzylpiperazin-1-yl)-6-(4-chlorophenyl)pyridazine

3-(4-Benzylpiperazin-1-yl)-6-(4-chlorophenyl)pyridazine

Cat. No.: B4502458
M. Wt: 364.9 g/mol
InChI Key: HYAHBHWQIBFFBX-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperazin-1-yl)-6-(4-chlorophenyl)pyridazine is a useful research compound. Its molecular formula is C21H21ClN4 and its molecular weight is 364.9 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(4-benzyl-1-piperazinyl)-6-(4-chlorophenyl)pyridazine is 364.1454744 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Antidepressant Effects

Research has explored the behavioral profiles of pyridazine derivatives, including those with arylpiperazinyl moieties, for their potential antidepressant effects. Classical psychopharmacological tests in mice have been utilized to evaluate these effects, suggesting a possible application in the treatment of depression (Rubat, Coudert, Bastide, & Tronche, 1995).

Structural and Synthetic Studies

The synthesis and structure analysis of pyridazine analogs demonstrate their significant pharmaceutical importance. Research into the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine and its structural characterization through various techniques underline the compound's relevance in medicinal chemistry (Sallam et al., 2021).

Antibacterial Activity

A study on the synthesis and antibacterial evaluation of pyridobenzothiazine acid derivatives, including their in vitro antibacterial activity against both Gram-positive and Gram-negative pathogens, provides insights into the potential use of pyridazine derivatives as antibacterial agents (Cecchetti et al., 1987).

Antimicrobial and Antifungal Activity

The synthesis of sulfonamide and amide derivatives of piperazine incorporating imidazo[1,2-b]pyridazine moiety and their evaluation for in vitro antimicrobial activity against a variety of bacteria, as well as for antifungal and antimalarial activity, highlights the compound's potential in addressing various infectious diseases (Bhatt, Kant, & Singh, 2016).

Properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)-6-(4-chlorophenyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4/c22-19-8-6-18(7-9-19)20-10-11-21(24-23-20)26-14-12-25(13-15-26)16-17-4-2-1-3-5-17/h1-11H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAHBHWQIBFFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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